molecular formula C13H17BrClN B2514381 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride CAS No. 2490401-52-8

3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride

Cat. No. B2514381
CAS RN: 2490401-52-8
M. Wt: 302.64
InChI Key: WKFHEXWWNOEIQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenyl compounds and pyrrolidine derivatives is a topic of interest in several papers. For instance, the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes is described, which involves the formation of luminescent complexes with potential applications in coupling reactions . Another paper details the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization, highlighting the versatility of bromophenyl compounds in constructing complex heterocycles . Additionally, the synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids and their ring closure products is reported, which includes the X-ray structure analysis of a related bromophenyl compound .

Molecular Structure Analysis

The molecular structure of bromophenyl compounds is characterized in several studies. X-ray diffraction is used to determine the detailed structures of cyclopalladated and cyclometalated complexes, revealing intermolecular interactions within their crystals . The crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative is also reported, showing planarity in the molecule except for the pyrrolidin ring, which adopts an envelope conformation .

Chemical Reactions Analysis

Chemical reactions involving bromophenyl compounds and pyrrolidine derivatives are explored in the context of synthesis and functionalization. The papers describe various reactions, such as the cyclopropanation of enantiopure bromophenyl hexahydrooxazolo[3,2-a]pyridin-5-ones , and the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide through nucleophilic substitution and ester hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl and pyrrolidine compounds are inferred from their synthesis and structural analysis. Luminescent properties are observed in cyclopalladated complexes , and the crystal structure of a spiro compound reveals hydrogen bonding and π-π interactions that stabilize the supermolecular assembly . These properties are crucial for understanding the behavior of these compounds in various chemical environments and potential applications.

Scientific Research Applications

Luminescent Properties and Synthesis

Cyclometalated complexes involving 2-(4-bromophenyl)pyridine, similar in structure to 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride, have been developed. These complexes exhibit luminescence, with emission peaks ranging from 390-543 nm in dichloromethane solution under UV irradiation. They have also been applied in coupling reactions of aryl chlorides containing hydroxymethyl, showcasing their potential in synthesis applications (Xu et al., 2014).

Biological Synthesis

Pyrrolidines, a class of compounds structurally related to 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride, have been recognized for their biological effects and are used in medicine and industry. The synthesis of pyrrolidines via [3+2] cycloaddition has been studied, highlighting their significance in scientific research and potential industrial applications such as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of 2-Pyrrolydinyl-1,3-Dithiolium derivatives from Propiophenones, compounds that are structurally similar to 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride. These derivatives were characterized using various spectrometric and spectroscopic methods, indicating their potential for diverse applications in chemical research (Sarbu et al., 2019).

Antimicrobial and Nematicidal Activities

Cyclopropane derivatives, which share structural characteristics with 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride, have been synthesized and shown to exhibit antimicrobial and nematicidal activities. These activities were particularly notable against bacterial and fungal strains, as well as against Meloidogyne incognita, indicating potential applications in biological research and agriculture (Banothu et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[1-(4-bromophenyl)cyclopropyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN.ClH/c14-12-3-1-10(2-4-12)13(6-7-13)11-5-8-15-9-11;/h1-4,11,15H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFHEXWWNOEIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2(CC2)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride

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